

An In-Depth Technical Guide to C₇H₄BBrClF₃O₂: Properties, Characterization, and Applications

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

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This guide provides a comprehensive technical overview of the substituted phenylboronic acid class of compounds represented by the molecular formula C₇H₄BBrClF₃O₂. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, and strategic applications of these valuable synthetic building blocks. The insights within are grounded in established chemical principles and field-proven methodologies.

Part 1: Core Physicochemical and Structural Properties

The molecular formula C₇H₄BBrClF₃O₂ corresponds to a class of trisubstituted phenylboronic acids. The precise arrangement of the bromo, chloro, and trifluoromethyl substituents on the phenyl ring defines the specific isomer. For illustrative purposes, this guide will often refer to 4-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, a representative member of this class.

The inherent structural complexity of these molecules—featuring a boronic acid moiety, multiple halogen atoms, and a trifluoromethyl group—makes them highly valuable synthons in medicinal chemistry. Each substituent imparts distinct electronic and steric properties that can be leveraged to fine-tune the pharmacological profile of a target molecule.

Quantitative Data Summary

A summary of the key quantitative properties for C₇H₄BBrClF₃O₂ is presented below. These values are critical for experimental design, from reaction setup to purification and analysis.

Property	Value	Source/Method
Molecular Formula	C ₇ H ₄ BBrClF ₃ O ₂	-
Average Molecular Weight	319.27 g/mol	Calculation
Monoisotopic Mass	317.8971 Da	Calculation
IUPAC Name (Example Isomer)	(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)boronic acid	IUPAC Nomenclature
CAS Number (Example Isomer)	Not broadly available; isomer-specific	Chemical Databases

Part 2: Synthesis and Safe Handling

Proven Synthetic Methodologies

The synthesis of substituted phenylboronic acids is well-established in organic chemistry. A common and effective strategy involves a Grignard reaction or metal-halogen exchange followed by borylation.^[1]

Step-by-Step Synthesis Protocol (General)

- Grignard Reagent Formation:** The corresponding aryl halide (e.g., 1,4-dibromo-2-chloro-5-(trifluoromethyl)benzene) is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the phenylmagnesium bromide reagent.
- Borylation:** The Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate (B(OMe)₃), in an anhydrous solvent.^[1]
- Hydrolysis:** The resulting boronate ester is carefully hydrolyzed, typically with an aqueous acid (e.g., HCl), to yield the final phenylboronic acid product.

- **Purification:** The crude product is often purified by recrystallization or column chromatography to achieve the high purity required for subsequent applications.

The choice of starting materials and reaction conditions can be optimized to favor the formation of specific isomers.^[2]

Safety and Handling Protocol

Organoboron compounds require careful handling to ensure laboratory safety.^[3]

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.^[4]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from moisture, strong oxidizing agents, and acids.^[3]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Uncleaned containers should be treated as the product itself.^[5]

Part 3: Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of C₇H₄BBrClF₃O₂. A multi-technique approach is essential for a complete profile.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized C₇H₄BBrClF₃O₂ compound.

Caption: Workflow for the analytical characterization of C₇H₄BBrClF₃O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. It's important to note that arylboronic acids can form trimeric anhydrides (boroxines), which can

lead to complex or broad NMR spectra.[6] Running the NMR in a solvent like d4-methanol or D2O can help break up these oligomers and provide sharper signals.[6]

- ^1H NMR: Will show signals in the aromatic region, characteristic of the substitution pattern on the phenyl ring. The $\text{B}(\text{OH})_2$ protons are often broad and may exchange with solvent.
- ^{13}C NMR: Provides information on the carbon skeleton. The carbon attached to the boron atom will have a characteristic chemical shift.
- ^{19}F NMR: A single sharp signal is expected for the CF_3 group, providing a clear diagnostic peak.
- ^{11}B NMR: This technique is specific for the boron nucleus and can confirm the presence of the boronic acid. The chemical shift helps distinguish between the sp^2 -hybridized boronic acid and potential sp^3 -hybridized boronate esters or complexes.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

Step-by-Step Protocol for MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization:** Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.
- **Mass Analysis:** Acquire the spectrum in a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
- **Data Interpretation:**
 - **Molecular Ion Peak:** Look for the molecular ion $[\text{M}-\text{H}]^-$ or $[\text{M}+\text{H}]^+$.
 - **Isotopic Pattern:** The presence of both chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ in a ~3:1 ratio) and bromine ($^{79}\text{Br}/^{81}\text{Br}$ in a ~1:1 ratio) will create a highly characteristic isotopic cluster for the

molecular ion and any fragments containing these halogens.[8][9][10] This pattern is a definitive confirmation of the elemental composition.

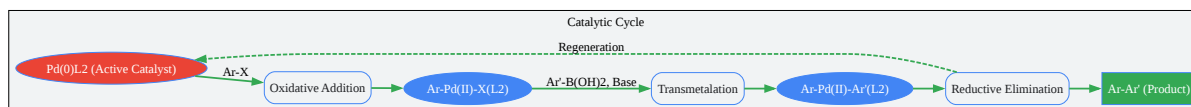
Part 4: Applications in Research and Drug Development

Substituted phenylboronic acids are indispensable tools in modern drug discovery, primarily serving as key building blocks in carbon-carbon bond-forming reactions.[11]

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of C₇H₄BBrClF₃O₂ is in the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction couples the boronic acid with an aryl or vinyl halide to create complex biaryl or styrenyl structures, which are common motifs in pharmaceutically active compounds.[14][15]

Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Strategic Advantages in Drug Design:

- **Modulation of Properties:** The trifluoromethyl group is a bioisostere for other groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final molecule.
- **Vectorial Synthesis:** The differential reactivity of the bromo and chloro substituents can be exploited for sequential, site-selective cross-coupling reactions, allowing for the controlled,

step-wise construction of highly complex molecular architectures.

- Versatility: Phenylboronic acids are generally stable, have low toxicity, and the reaction conditions are mild, making them suitable for a wide range of functional groups.[11][12]

Other Applications

Beyond cross-coupling, phenylboronic acids are explored for their ability to form reversible covalent bonds with diols, a chemistry that is being leveraged for:

- Biosensors: Developing sensors for glucose and other carbohydrates.[16][17]
- Drug Delivery: Creating stimuli-responsive drug delivery systems that release their payload in response to specific biological cues.[16][18]
- Enzyme Inhibition: The boronic acid moiety can act as a pharmacophore, reversibly binding to the active site of certain enzymes.[19]

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